molecular formula C12H20N2O B13275922 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol

4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol

Cat. No.: B13275922
M. Wt: 208.30 g/mol
InChI Key: YERPADWNIIHTPF-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol is an organic compound that features a pyridine ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-methyl-2-(pyridin-2-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C12H20N2O/c1-10(2)7-12(9-15)14-8-11-5-3-4-6-13-11/h3-6,10,12,14-15H,7-9H2,1-2H3

InChI Key

YERPADWNIIHTPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CC=CC=N1

Origin of Product

United States

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